

A Comparative Meta-Analysis of ABT-751 in Clinical Trials

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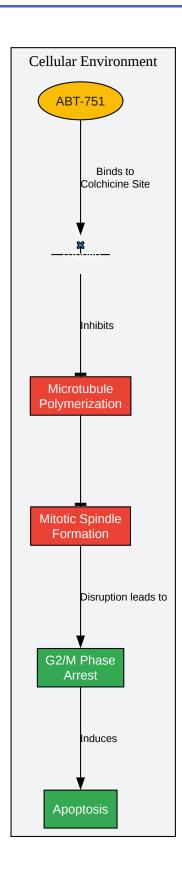
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **ABT-751**, an orally bioavailable antimitotic agent. By synthesizing findings from multiple studies, this document offers an objective comparison of **ABT-751**'s performance against alternative treatments and placebo, supported by experimental data.

Mechanism of Action

ABT-751 is a novel sulfonamide that targets microtubule dynamics, a critical process for cell division. It binds to the colchicine site on β-tubulin, which inhibits the polymerization of microtubules.[1][2][3][4] This disruption of the microtubule network leads to a cell cycle block at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][2] Preclinical studies have demonstrated its antitumor activity across a range of human tumor cell lines, including those resistant to conventional chemotherapies like paclitaxel and doxorubicin. [3][5] A key advantage of ABT-751 is that it does not appear to be a substrate for the P-glycoprotein (P-gp) drug efflux pump, suggesting it may be effective in overcoming multi-drug resistance.[3][6]





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Mechanism of action for ABT-751.



Efficacy and Safety in Clinical Trials

ABT-751 has been evaluated in several Phase I and Phase II clinical trials across a variety of malignancies. This section summarizes the key findings from these studies.

Phase I Trials

Phase I studies were primarily designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of **ABT-751**.

Table 1: Summary of Phase I Clinical Trial Data for ABT-751



Study Population	Dosing Schedule	MTD	DLTs	Efficacy	Reference
Refractory Solid Tumors	7 days on, 21-day cycle (q.d.)	250 mg/day	Abdominal pain, constipation, fatigue	1 minor response, 4 stable disease (≥6 months)	[1][2]
Refractory Solid Tumors	7 days on, 21-day cycle (b.i.d.)	150 mg b.i.d.	lleus, constipation, abdominal pain, fatigue (in later cycles)	-	[1][2]
Refractory Hematologic Malignancies	7 days on, 21-day cycle	150 mg/m²/day	-	-	[5][7]
Refractory Hematologic Malignancies	21 days on, 28-day cycle	200 mg/m²/day	-	-	[5][7]
Pediatric Solid Tumors	7 days on, 21-day cycle	200 mg/m²/day	Sensory and motor neuropathy, hypertension, fatigue	-	[8][9]
Pediatric Solid Tumors	21 days on, 28-day cycle	100 mg/m²/day	Fatigue, sensory neuropathy, hypertension, neutropenia, thrombocytop enia, GI toxicities	_	[10]



Phase II Trials

Phase II studies aimed to evaluate the efficacy and further assess the safety of **ABT-751** in specific cancer types.

Table 2: Summary of Phase II Clinical Trial Data for ABT-751

| Study Population | Dosing Schedule | Objective Response Rate (ORR) | Median Time to Progression (TTP) | Median Overall Survival (OS) | Key Adverse Events (Grade 3) | Reference | |---|---|---|---| Advanced NSCLC (taxane-refractory) | 200 mg daily for 21 days, 28-day cycle | 2.9% | 2.1 months | 8.4 months | Fatigue, constipation, dehydration |[11] | Colorectal Cancer | Daily for 21 days, 28-day cycle | To be determined | To be determined | To be determined | - |[12] |

Experimental Protocols Phase I Study in Refractory Solid Tumors

- Patient Eligibility: Patients with refractory solid tumors who had failed standard therapies.
- Dosing: **ABT-751** was administered orally on a daily (q.d.) or twice daily (b.i.d.) schedule for 7 consecutive days, followed by a 14-day rest period (21-day cycle).[1][2] Dose escalation occurred in cohorts of patients to determine the MTD.
- Outcome Assessment: Toxicity was monitored weekly. Pharmacokinetic analysis of plasma
 and urine was performed to determine the drug's absorption, distribution, metabolism, and
 excretion.[1][2] Tumor response was assessed using standard imaging criteria.

Phase II Study in Advanced Non-Small Cell Lung Cancer (NSCLC)

- Patient Eligibility: Patients with recurrent or metastatic NSCLC who had received one to two
 prior cytotoxic chemotherapy regimens, had a performance status of 0-1, and adequate
 organ function.[11]
- Dosing: ABT-751 was administered at a dose of 200 mg daily for 21 consecutive days, followed by a 7-day rest period (28-day cycle).[11]



 Outcome Assessment: The primary objectives were to determine the response rate, time to tumor progression, overall survival, and tolerability of ABT-751.[11]



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A typical workflow for a clinical trial of **ABT-751**.

Comparison with Alternatives

In the Phase II trial for advanced NSCLC, the efficacy of **ABT-751** was compared to other agents considered active in this patient population. The median time to progression and overall survival were found to be comparable to other approved second-line treatments for NSCLC. [11] A notable advantage of **ABT-751** was its acceptable nonmyelosuppressive toxicity profile, which contrasts with many cytotoxic chemotherapy agents.[11]

Conclusion

This meta-analysis of clinical trials involving **ABT-751** indicates that the agent has a manageable safety profile and demonstrates modest antitumor activity in certain patient populations. Its unique mechanism of action and potential to overcome multi-drug resistance make it a candidate for further investigation, particularly in combination with other cytotoxic agents.[3][11] Future studies should focus on identifying predictive biomarkers to select patients most likely to benefit from **ABT-751** therapy.

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